molecular formula C16H17N3O6 B10987743 N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Cat. No.: B10987743
M. Wt: 347.32 g/mol
InChI Key: JCDSJFWDGJFHLR-UHFFFAOYSA-N
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Description

N-{[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a synthetic organic compound characterized by its complex structure, which includes a pyridazinone ring and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multiple steps:

    Formation of the Pyridazinone Ring: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and diketones.

    Introduction of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the dimethoxyphenyl group is introduced onto the pyridazinone ring.

    Acetylation and Glycine Coupling: The final steps involve acetylation of the intermediate compound followed by coupling with glycine under peptide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the specific substitution but can include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine exerts its effects is not fully understood but may involve:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}alanine
  • N-{[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}valine

Uniqueness

N-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

2-[[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C16H17N3O6/c1-24-12-5-3-10(7-13(12)25-2)11-4-6-15(21)19(18-11)9-14(20)17-8-16(22)23/h3-7H,8-9H2,1-2H3,(H,17,20)(H,22,23)

InChI Key

JCDSJFWDGJFHLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)OC

Origin of Product

United States

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